(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

Description

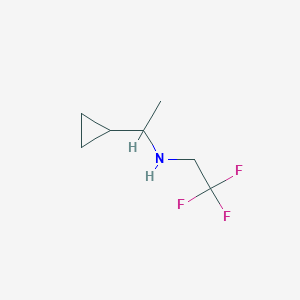

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRMZVJKNLPGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of cyclopropyl ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of cyclopropylamines in antimalarial therapies. The incorporation of trifluoroethyl groups has been shown to enhance the potency of compounds against Plasmodium falciparum, the parasite responsible for malaria. For instance, structure-activity relationship (SAR) studies indicate that modifications involving cyclopropyl and trifluoroethyl substituents can significantly improve metabolic stability and efficacy against malaria parasites .

Cardiovascular Applications

Cyclopropylmethylamines, including derivatives like (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, have demonstrated pharmacological properties that influence the cardiovascular system. These compounds have been explored for their potential as antihypertensive agents due to their ability to modulate vascular resistance and heart rate .

Central Nervous System Effects

The compound exhibits notable effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders. Research indicates that cyclopropylamines can have depressant actions leading to hypnosis and analgesic effects . This opens avenues for further exploration in pain management and psychiatric treatments.

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and functions within cellular environments . The trifluoroethyl group enhances lipophilicity, which is beneficial for membrane permeability in biological assays.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine with related amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications |

|---|---|---|---|---|

| This compound (Target) | C₇H₁₁F₃N (inferred) | ~156.15 (estimated) | Cyclopropylethyl, Trifluoroethyl | High lipophilicity; potential drug intermediate |

| 1-(3-Chlorophenyl)propylamine | C₁₁H₁₃ClF₃N | 251.68 | Chlorophenylpropyl, Trifluoroethyl | Likely bioactive due to aromatic Cl |

| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | Cyclopropylethyl, Dimethoxyphenylmethyl | Pharmaceutical synthesis (e.g., CNS targets) |

| 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine | C₅H₈F₃N | 139.12 | Cyclopropyl, Trifluoroethyl | Primary amine; simpler scaffold |

| (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine | C₁₃H₁₀Br₂F₂N₂ | 392.04 | Pyridinyl, Difluorophenyl | Halogenated; potential kinase inhibitor |

Key Observations:

Substituent Effects: Trifluoroethyl Group: Present in the target and , this group reduces basicity (due to electron withdrawal) and enhances metabolic stability compared to non-fluorinated analogs. Cyclopropylethyl vs.

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~156 g/mol) is lower than aromatic analogs like (251 g/mol), suggesting better membrane permeability.

- Cyclopropane rings and fluorine atoms increase lipophilicity (logP), which may enhance blood-brain barrier penetration compared to polar groups in .

Biological Activity

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a cathinone analog. This compound's unique molecular structure, characterized by a cyclopropyl group and a trifluoroethyl moiety, suggests that it may interact with various biological targets, influencing its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is CHFN. The presence of fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Similar compounds have been shown to affect dopamine and norepinephrine pathways. Specifically, studies on related compounds indicate that they can stimulate adenylate cyclase activity in the rat striatum, suggesting a potential for dopaminergic activity .

Biological Activity Overview

Research indicates that this compound may exhibit stimulant properties similar to those of cathinone analogs. The biological activity can vary significantly based on dosage and the specific biological context in which it is tested.

Key Findings:

- Stimulant Effects : As a cathinone analog, it may mimic natural stimulants found in the khat plant.

- CNS Interaction : Potential interaction with dopamine receptors and other neurotransmitter systems.

- Metabolic Stability : The trifluoroethyl group contributes to metabolic stability, making it an attractive candidate for further research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclobutyl)ethanamine | Cyclobutyl group instead of cyclopropyl | Potentially different pharmacokinetics |

| 1-(Cyclohexyl)ethanamine | Cyclohexyl group | Larger ring may influence receptor interactions |

| 1-(Trifluoromethyl)ethanamine | Trifluoromethyl group | Increased lipophilicity due to trifluoromethyl |

| 1-Pyrrolidinyl(2-fluoroethyl)amine | Pyrrolidine ring | Different ring structure may alter bioactivity |

Q & A

Q. What are the recommended synthetic routes for (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized for yield?

The synthesis of secondary amines like this compound typically involves alkylation of primary amines or reductive amination. For sterically hindered substituents (e.g., cyclopropyl and trifluoroethyl groups), reductive amination of ketones or aldehydes with ammonia derivatives may be preferable to avoid low yields from steric hindrance. Optimization should focus on solvent polarity (e.g., THF for better solubility), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., NaBH3CN for selective reduction). Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. The trifluoroethyl group’s ¹⁹F NMR signal will appear as a quartet (J ≈ 12 Hz) due to coupling with adjacent protons, while the cyclopropane ring induces diamagnetic anisotropy, splitting neighboring proton signals. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (expected m/z ~195), and X-ray crystallography resolves stereochemical ambiguities. Derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) may enhance detection sensitivity in trace analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

Follow the INCHEMBIOL framework:

- Physicochemical properties : Measure log P (octanol-water partition coefficient) to predict bioaccumulation. The trifluoroethyl group’s hydrophobicity may elevate log P.

- Hydrolysis studies : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 50°C to model environmental degradation.

- Biotic interactions : Use Daphnia magna or zebrafish embryos for acute toxicity assays (LC50/EC50) and microbial consortia for biodegradation profiling .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Standardized protocols : Replicate measurements under controlled humidity, temperature, and solvent purity (e.g., HPLC-grade solvents).

- Cross-validation : Compare results from differential scanning calorimetry (DSC) for melting points with computational predictions (e.g., COSMO-RS).

- Theoretical alignment : Reconcile discrepancies using density functional theory (DFT) to model electronic effects of the cyclopropane ring and fluorine atoms .

Q. How can theoretical frameworks in organofluorine chemistry guide mechanistic studies of this compound’s reactivity?

- Electronic effects : Use DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The trifluoroethyl group’s electron-withdrawing nature may polarize the amine’s lone pair, altering reactivity.

- Kinetic studies : Monitor reactions with electrophiles (e.g., acyl chlorides) under pseudo-first-order conditions to determine rate constants. Compare with non-fluorinated analogs to isolate fluorine’s impact .

Q. What interdisciplinary approaches integrate chemical analysis with toxicological profiling for this compound?

- Omics integration : Pair metabolomics (LC-MS) of exposed organisms with transcriptomic data to identify disrupted pathways (e.g., oxidative stress markers).

- Ecosystem modeling : Use fugacity models to predict environmental distribution based on solubility, vapor pressure, and adsorption coefficients .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.